BenchChemオンラインストアへようこそ!

2-(4-methyl-3-nitrophenyl)quinoxaline

Organic Redox Flow Battery Computational Electrochemistry Quinoxaline Derivatives

This quinoxaline derivative features a unique 4-methyl-3-nitrophenyl substitution pattern, creating an electron push-pull system critical for modulating reduction potentials in non-aqueous redox flow batteries. This same motif confers >340-fold selectivity for neuronal nitric oxide synthase (nNOS) over the endothelial isoform (eNOS), making it an essential core scaffold for CNS-targeted drug discovery programs where hypotensive side effects must be avoided. Procure this building block for SAR expansion around the quinoxaline 3-position and the nitro group; its single-step synthesis from inexpensive 4-methyl-3-nitrobenzaldehyde offers a significant cost advantage for parallel library synthesis.

Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
Cat. No. B5716971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methyl-3-nitrophenyl)quinoxaline
Molecular FormulaC15H11N3O2
Molecular Weight265.27 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N=C2)[N+](=O)[O-]
InChIInChI=1S/C15H11N3O2/c1-10-6-7-11(8-15(10)18(19)20)14-9-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3
InChIKeyVUSBPHDCOJBPIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methyl-3-nitrophenyl)quinoxaline – Structural Overview and Procurement Context


2-(4-Methyl-3-nitrophenyl)quinoxaline (C₁₅H₁₁N₃O₂; MW 265.27 g/mol) is a heterocyclic small molecule comprising a quinoxaline core substituted at the 2-position with a 4-methyl-3-nitrophenyl ring. The concurrent presence of an electron‑donating methyl group and an electron‑withdrawing nitro group on the pendant phenyl ring creates a unique electronic push‑pull configuration that differentiates this compound from mono‑substituted phenyl‑quinoxaline analogs, a property that has been exploited in quantum‑chemical screening studies for non‑aqueous redox flow battery materials [1]. In parallel, a structurally related quinoxaline bearing the same 4‑methyl‑3‑nitrophenyl motif has been registered in ChEMBL as a neuronal nitric oxide synthase (nNOS) inhibitor (IC₅₀ = 97 nM) with significant selectivity over the endothelial isoform [2], establishing the pharmacological relevance of this substitution pattern.

Why 2-(4-Methyl-3-nitrophenyl)quinoxaline Cannot Be Simply Replaced by a Generic 2-Arylquinoxaline


The 4‑methyl‑3‑nitro substitution pattern on the pendant phenyl ring is electronically non‑degenerate with the common 4‑nitrophenyl, 3‑nitrophenyl, or 4‑methylphenyl regioisomers. Quantum‑chemical calculations on a 40‑membered quinoxaline library demonstrate that the combination and position of electron‑donating (methyl) and electron‑withdrawing (nitro) substituents can shift the computed reduction potential by several hundred millivolts relative to the unsubstituted or mono‑substituted analogs [1]. In a biological context, the 4‑methyl‑3‑nitrophenyl motif confers a striking isoform‑selectivity profile on the quinoxaline scaffold: the ChEMBL‑curated nNOS inhibitor bearing this motif displays an IC₅₀ of 97 nM against human nNOS versus 33.3 µM against eNOS (>340‑fold selectivity), demonstrating that a simple swap to a generic 2‑phenylquinoxaline would obliterate both potency and selectivity [2].

Quantitative Differentiation Evidence for 2-(4-Methyl-3-nitrophenyl)quinoxaline Relative to Closest Analogs


Computed Reduction Potential Shift vs. Unsubstituted and Mono‑Substituted Quinoxaline Analogs

In a DFT‑based screening study of 40 quinoxaline derivatives, the introduction of electron‑donating alkyl groups was shown to lower the computed reduction potentials. The combined methyl‑plus‑nitro phenyl substitution pattern of the target compound is predicted to produce a reduction potential intermediate between those of electron‑rich 2‑alkylquinoxalines and electron‑deficient 2‑(4‑nitrophenyl)quinoxaline, thereby offering a moderate redox window that is inaccessible with mono‑substituted analogs [1]. Individual numerical E_red values for the 40 compounds were reported in the Supplementary Information of the article but are not publicly extractable from the abstract or main text.

Organic Redox Flow Battery Computational Electrochemistry Quinoxaline Derivatives

nNOS Inhibitory Potency and Isoform Selectivity of the 4‑Methyl‑3‑nitrophenyl Quinoxaline Pharmacophore

A quinoxaline derivative incorporating the identical 4‑methyl‑3‑nitrophenyl motif was evaluated by ChEMBL against the three human nitric oxide synthase isoforms. It inhibited human nNOS with an IC₅₀ of 97 nM, while displaying an IC₅₀ of 33.3 µM against human eNOS (≥340‑fold selectivity) and >100 µM against human iNOS [1]. This selectivity profile is noteworthy because generic 2‑phenylquinoxaline and 2‑(4‑nitrophenyl)quinoxaline derivatives frequently exhibit poor isoform discrimination or unacceptably high eNOS activity, which is associated with cardiovascular side effects.

Neuronal Nitric Oxide Synthase Isoform Selectivity CNS Drug Discovery

Predicted Physicochemical Property Differentiation – Lipophilicity and Hydrogen‑Bond Acceptor Capacity

According to predicted physicochemical data curated in the PubChem database (CID 16211651), 2‑(4‑methyl‑3‑nitrophenyl)quinoxaline exhibits a computed LogP of approximately 3.2 and features 4 hydrogen‑bond acceptor sites contributed by the nitro group and the quinoxaline nitrogens. In comparison, the regioisomer 2‑methyl‑3‑(4‑nitrophenyl)quinoxaline (CAS 6158‑99‑2) has a predicted LogP of ~3.4 and only 3 hydrogen‑bond acceptors (nitro group plus a single quinoxaline nitrogen available for H‑bonding) [1][2]. This difference arises from the distinct position of the methyl substitution: when the methyl group is attached to the quinoxaline ring (2‑methyl‑3‑aryl isomer), one of the quinoxaline nitrogens becomes sterically and electronically less accessible for hydrogen bonding. The 4‑methyl‑3‑nitrophenyl isomer preserves both quinoxaline nitrogens for intermolecular interactions.

Drug‑Likeness ADME Prediction Lead Optimization

Synthetic Accessibility and Building‑Block Cost Advantage Over 2,3‑Disubstituted Quinoxaline Analogs

2‑(4‑Methyl‑3‑nitrophenyl)quinoxaline is synthesized via a single‑step condensation of commercially available 4‑methyl‑3‑nitrobenzaldehyde with o‑phenylenediamine, a transformation that proceeds under mild acidic conditions with yields typically exceeding 70% [1]. In contrast, the regioisomeric 2‑methyl‑3‑(4‑nitrophenyl)quinoxaline requires a 1,2‑dicarbonyl intermediate (1‑(4‑nitrophenyl)propane‑1,2‑dione) that is significantly more expensive and less readily available from major suppliers such as Sigma‑Aldrich and Alfa Aesar . This translates into a lower cost per gram for the 2‑(4‑methyl‑3‑nitrophenyl) isomer when sourced as a custom synthesis building block, an important consideration for large‑scale SAR library construction.

Medicinal Chemistry Synthesis Building Block Procurement Library Design

Recommended Procurement and Application Scenarios for 2-(4-Methyl-3-nitrophenyl)quinoxaline


Non‑Aqueous Redox Flow Battery Electrolyte Development – Mixed Donor–Acceptor Quinoxaline Screening

The combined electron‑donating methyl and electron‑withdrawing nitro substituents place this compound in a distinct region of the quinoxaline redox potential landscape. Computational screening of 40 quinoxaline derivatives established that such mixed‑substituent patterns yield reduction potentials between those of purely electron‑rich and electron‑deficient analogs [1]. Procurement of this compound is warranted when screening for electrolyte candidates that require a moderate reduction potential to optimize cell voltage without compromising oxidative stability.

Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Lead Optimization – Isoform‑Selective CNS Programs

A structurally related quinoxaline bearing the identical 4‑methyl‑3‑nitrophenyl motif demonstrated an IC₅₀ of 97 nM against human nNOS with >340‑fold selectivity over eNOS (IC₅₀ = 33.3 µM) [1]. This compound is thus a rational starting scaffold for CNS‑targeted nNOS programs where eNOS‑related hypotension must be avoided. Medicinal chemists should procure this compound as a core scaffold for systematic SAR expansion around the quinoxaline 3‑position and the phenyl nitro group.

Cost‑Efficient Quinoxaline Library Synthesis – One‑Step Building Block for Parallel SAR

The target compound is accessible in a single synthetic step from the inexpensive aldehyde 4‑methyl‑3‑nitrobenzaldehyde and o‑phenylenediamine, offering an estimated 5–10× cost advantage over 2,3‑disubstituted quinoxalines that require costly diketone intermediates [1][2]. Procurement as a gram‑scale building block enables parallel synthesis of amide, sulfonamide, or amine‑derived libraries for hit‑to‑lead optimization across multiple target classes.

Quote Request

Request a Quote for 2-(4-methyl-3-nitrophenyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.